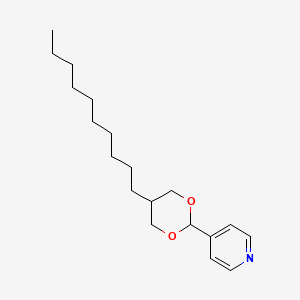
4-(5-Decyl-1,3-dioxan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Decyl-1,3-dioxan-2-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a 1,3-dioxane moiety and a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxane and decyl substituents. One common method involves the use of 4,6-dichloro-5-formylpyrimidine, which reacts with 1,3-propanediol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is refluxed to remove water and obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-(5-Decyl-1,3-dioxan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(5-Decyl-1,3-dioxan-2-yl)pyridine include other pyridine derivatives with different substituents, such as:
- 4-(5-Decyl-1,3-dioxan-2-yl)pyrimidine
- 4-(5-Decyl-1,3-dioxan-2-yl)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring with a 1,3-dioxane moiety and a decyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
202813-37-4 |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
4-(5-decyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-17-15-21-19(22-16-17)18-11-13-20-14-12-18/h11-14,17,19H,2-10,15-16H2,1H3 |
Clé InChI |
QWMKCJBHFCFEND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1COC(OC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


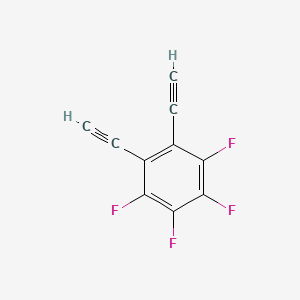
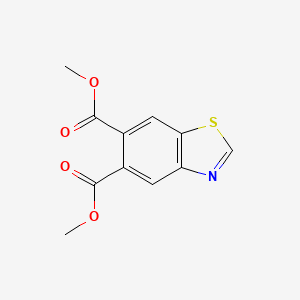

![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)

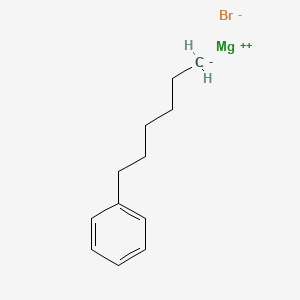
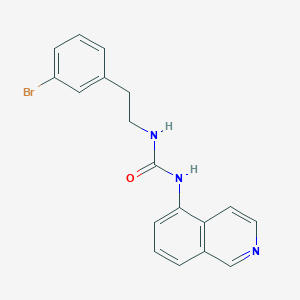
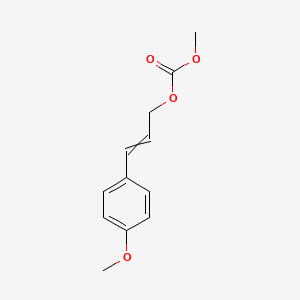
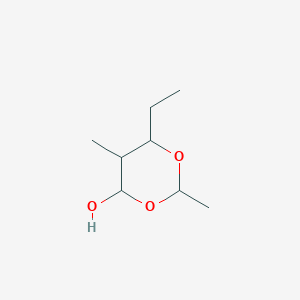
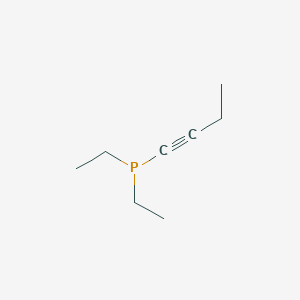
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
